N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide
CAS No.: 2034331-86-5
Cat. No.: VC7709112
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034331-86-5 |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 277.34 |
| IUPAC Name | N-(4-thiophen-2-yloxan-4-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-14(5-8-17-9-6-14)12-4-2-10-19-12/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
| Standard InChI Key | FXZPWXRXQCZELJ-UHFFFAOYSA-N |
| SMILES | C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CO3 |
Introduction
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a tetrahydro-pyran moiety, and a thiophene substituent. This compound is classified as a heterocyclic organic compound and belongs to the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia .
Key Features:
-
CAS Number: 2034331-86-5
-
Molecular Formula: C14H15NO3S
-
Molecular Weight: 277.34 g/mol
Synthesis and Preparation
The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature, pH, and solvent choice to optimize yield and purity. Common solvents used include dimethyl sulfoxide or tetrahydrofuran, with catalysts like palladium for coupling reactions.
Synthesis Steps:
-
Starting Materials: Thiophene and tetrahydro-pyran derivatives are common starting materials.
-
Reaction Conditions: Temperature and reaction time are crucial for optimizing yields.
-
Analytical Techniques: NMR and HPLC are used to monitor reaction progress and product purity.
Applications and Biological Activity
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)furan-2-carboxamide has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its unique structural features suggest potential biological activities, such as antimicrobial or anticancer properties, although detailed pathways remain to be fully elucidated.
Potential Applications:
-
Medicinal Chemistry: Potential for antimicrobial or anticancer activities.
-
Materials Science: Interest due to its unique structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume